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Compound of Interest

Compound Name: AEEA-AEEA

Cat. No.: B568407 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of 2-(2-(2-aminoethoxy)ethoxy)acetic acid (AEEA) and its dimer, AEEA-AEEA.

These hydrophilic linkers are integral components in the design of advanced therapeutics such

as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This

document outlines their key quantitative properties, detailed experimental protocols for their

characterization, and workflows illustrating their application in bioconjugation.

Introduction to AEEA-Based Linkers
AEEA (also known as Amino-PEG2-acetic acid) and its derivatives are flexible, hydrophilic

spacers used to connect a targeting moiety (like an antibody) to a payload (like a cytotoxic drug

or an E3 ligase ligand).[1][2] The inclusion of ethylene glycol units imparts favorable

characteristics, including increased hydrophilicity and solubility, which can improve the

pharmacokinetic profile of the resulting conjugate.[3][4] The AEEA-AEEA linker, a dimer of the

AEEA unit, provides a longer, non-cleavable spacer arm for applications requiring specific

spatial separation between the conjugated molecules.[5][6] These linkers are typically

synthesized with terminal functional groups, such as an amine and a carboxylic acid, allowing

for versatile conjugation chemistry.[7][8]
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The following tables summarize the key physicochemical properties of the single AEEA unit

and the AEEA-AEEA dimer. This data is compiled from various chemical suppliers and

databases.

Table 1: Physicochemical Properties of AEEA Linker

Property Value Reference(s)

IUPAC Name

2-[2-(2-

aminoethoxy)ethoxy]acetic

acid

[1]

Synonyms
Amino-PEG2-acetic acid, H-

AEEA-OH
[1]

CAS Number 134978-97-5 [1][7]

Molecular Formula C₆H₁₃NO₄ [1][9]

Molecular Weight 163.17 g/mol [1][9]

Appearance
White to off-white crystalline

powder
[7]

Melting Point 124.0-128.0 °C [1]

Boiling Point 323.8 ± 22.0 °C (Predicted) [1]

Density 1.177 ± 0.06 g/cm³ (Predicted) [1]

Solubility
Soluble in DMSO (Slightly),

Methanol (Slightly)
[1]

Table 2: Physicochemical Properties of AEEA-AEEA Linker
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Property Value Reference(s)

IUPAC Name

2-[2-[2-[[2-[2-(2-

aminoethoxy)ethoxy]acetyl]ami

no]ethoxy]ethoxy]acetic acid

[10]

Synonyms

17-Amino-10-oxo-3,6,12,15-

tetraoxa-9-azaheptadecanoic

acid

[11][12]

CAS Number 1143516-05-5 [10]

Molecular Formula C₁₂H₂₄N₂O₇ [10]

Molecular Weight 308.33 g/mol [6][10][13]

Appearance White to off-white solid powder [10]

Melting Point 133 - 135 °C [11]

Boiling Point 548.7 ± 50.0 °C (Predicted) [11]

Density 1.202 ± 0.06 g/cm³ (Predicted) [10][11]

pKa 3.39 ± 0.10 (Predicted) [11]

LogP -4.6 [10][13]

Hydrogen Bond Donors 3 [10]

Hydrogen Bond Acceptors 8 [10]

Solubility
DMSO: < 1 mg/mL (Slightly

soluble)
[5]

Experimental Protocols
The following sections provide detailed methodologies for characterizing the physicochemical

properties of hydrophilic linkers like AEEA-AEEA. These are generalized protocols based on

standard industry practices, as specific experimental data for the AEEA-AEEA linker is not

extensively published.

Determination of Partition Coefficient (LogP/LogD)
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The partition coefficient (LogP) for a neutral compound or distribution coefficient (LogD) for an

ionizable compound is a measure of its lipophilicity.[4] It is a critical parameter for predicting a

molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[14] The

shake-flask method is a widely accepted standard for experimental determination.[15]

Protocol: Shake-Flask Method for LogD at pH 7.4

Preparation of Phases:

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

Use n-octanol as the organic phase.

Pre-saturate the two phases by mixing equal volumes of n-octanol and PBS (pH 7.4) in a

separatory funnel. Shake vigorously for 1 hour and then allow the layers to separate

completely overnight.

Sample Preparation:

Prepare a stock solution of the AEEA-AEEA linker in dimethyl sulfoxide (DMSO) at a

concentration of 10 mM.

Partitioning Experiment:

In a glass vial, combine 990 µL of the pre-saturated PBS buffer and 100 µL of the pre-

saturated n-octanol.[4]

Add a 10 µL aliquot of the 10 mM linker stock solution to the biphasic mixture.[4]

Securely cap the vial and mix on a rotator at a constant, gentle speed (e.g., 30 rpm) for 1

hour at a controlled temperature (e.g., 25°C).[4] This ensures that equilibrium is reached

without forming an emulsion.

Phase Separation:

After mixing, centrifuge the vials at a low speed (e.g., 2000 rpm) for 15 minutes to ensure

complete separation of the two phases.
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Allow the mixture to stand at 25°C overnight for further equilibration.[16]

Quantification:

Carefully withdraw an aliquot from both the aqueous (PBS) and organic (n-octanol) layers.

Quantify the concentration of the linker in each phase using a suitable analytical method,

such as LC-MS/MS.[4] A calibration curve should be prepared in each matrix to ensure

accurate quantification.

Calculation:

The LogD value is calculated using the following formula: LogD_pH7.4 = log10 (

[Concentration in n-octanol] / [Concentration in PBS] )[15]

The experiment should be performed in triplicate to ensure reproducibility.[5]

Determination of Aqueous Solubility
Aqueous solubility is a critical property influencing a drug's bioavailability. For linkers, it affects

the properties of the final conjugate. A kinetic solubility assay using nephelometry or UV

spectrophotometry is a common high-throughput method.

Protocol: Kinetic Solubility Assay

Preparation of Solutions:

Prepare a high-concentration stock solution of the AEEA-AEEA linker in 100% DMSO

(e.g., 10 mM).

Prepare the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).[5]

Assay Procedure:

Dispense the aqueous buffer into the wells of a 96-well microtiter plate.

Add a small volume (e.g., 1-5 µL) of the DMSO stock solution to the buffer in each well to

achieve a range of final linker concentrations (e.g., 1 µM to 1000 µM). The final DMSO
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concentration should be kept low and consistent across all wells (typically ≤1%).

Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for

a set period (e.g., 2 hours).[5]

Measurement (Nephelometry):

Measure the light scattering of each well using a nephelometer.[5]

An increase in light scattering compared to a buffer/DMSO control indicates the formation

of a precipitate.

The solubility limit is defined as the concentration at which precipitation is first observed.

Measurement (Direct UV Method - requires filtration):

After incubation, filter the contents of the wells using a 96-well filter plate to remove any

undissolved precipitate.[5]

Transfer the filtrate to a UV-transparent 96-well plate.

Measure the UV absorbance of the filtrate at a predetermined wavelength (λ_max) for the

linker.

Calculate the concentration of the dissolved linker using a standard curve of the

compound prepared in the same buffer/DMSO mixture. The point at which the measured

concentration plateaus despite an increase in the added compound concentration is the

solubility limit.[5]

Assessment of pH Stability
Stability across a range of pH values is crucial, as a linker and the resulting conjugate will be

exposed to different pH environments during manufacturing, storage, and within the body. A

stability-indicating HPLC method is used to assess degradation over time.

Protocol: HPLC-Based pH Stability Assay

Method Development:
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Develop a stability-indicating HPLC method capable of separating the intact AEEA-AEEA
linker from potential degradants. A reverse-phase C18 column with a gradient elution

using a mobile phase of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with

0.1% formic acid (Mobile Phase B) is a common starting point.[17] Detection is typically

performed using a UV detector (e.g., at 214 nm for amide bonds) and/or a mass

spectrometer.[18]

Forced Degradation (Stress Testing):

To ensure the method is stability-indicating, perform forced degradation studies. Incubate

the linker under various stress conditions:

Acidic: 0.1 M HCl at 60°C for 48 hours.

Alkaline: 0.1 M NaOH at 60°C for 48 hours.[19]

Oxidative: 3% H₂O₂ at 37°C for 48 hours.[18]

Analyze the stressed samples by HPLC-UV/MS to confirm that degradation products are

resolved from the parent peak.[19]

pH Stability Study:

Prepare solutions of the AEEA-AEEA linker (e.g., at 1 mg/mL) in a series of buffers with

different pH values (e.g., pH 4.0, pH 7.4, pH 9.0).

Incubate these solutions at a controlled temperature (e.g., 37°C).

At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

Immediately analyze the aliquots using the validated stability-indicating HPLC method.

Data Analysis:

Quantify the peak area of the intact linker at each time point.

Calculate the percentage of the linker remaining relative to the T=0 time point for each pH

condition.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b568407?utm_src=pdf-body
https://www.chromatographyonline.com/view/development-of-stability-indicating-analytical-procedures-by-hplc-an-overview-and-best-practices
https://pmc.ncbi.nlm.nih.gov/articles/PMC5852878/
https://www.researchgate.net/publication/305893378_A_stability-indicating_high_performance_liquid_chromatography_method_to_determine_apocynin_in_nanoparticles
https://pmc.ncbi.nlm.nih.gov/articles/PMC5852878/
https://www.researchgate.net/publication/305893378_A_stability-indicating_high_performance_liquid_chromatography_method_to_determine_apocynin_in_nanoparticles
https://www.benchchem.com/product/b568407?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b568407?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plot the percentage of intact linker versus time to determine the degradation kinetics at

each pH.

Application Workflows and Visualizations
AEEA-AEEA linkers are primarily used in the construction of ADCs and PROTACs. The

following diagrams illustrate the generalized workflows for these applications.
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Caption: Generalized workflow for Antibody-Drug Conjugate (ADC) synthesis.

Component Preparation

Sequential Coupling Final Steps

Protein of Interest (POI)
Ligand with handle

Step 1: Coupling
(e.g., Amide Bond)

E3 Ligase Ligand
with handle

Step 2: Coupling
(e.g., Amide Bond)

AEEA-AEEA Linker
(Bifunctional)

Intermediate
(Ligand-Linker)

Purification
(e.g., HPLC) Final PROTAC

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b568407?utm_src=pdf-body
https://www.benchchem.com/product/b568407?utm_src=pdf-body-img
https://www.benchchem.com/product/b568407?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b568407?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Generalized workflow for PROTAC synthesis via sequential coupling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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